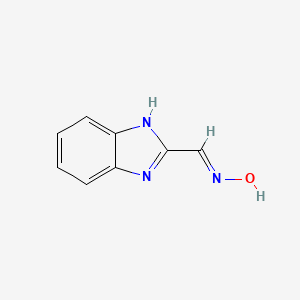

1H-benzimidazole-2-carbaldehyde oxime

Vue d'ensemble

Description

Synthesis Analysis

A novel and efficient photoredox/copper cocatalyzed domino cyclization of oxime esters, aldehydes, and amines has been achieved, affording a broad range of fully substituted 1H-imidazoles in good yields . These synthetic methods feature good functional group tolerance, broad substrate scope, high step economy .Molecular Structure Analysis

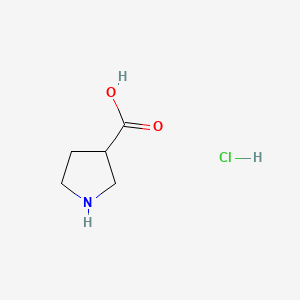

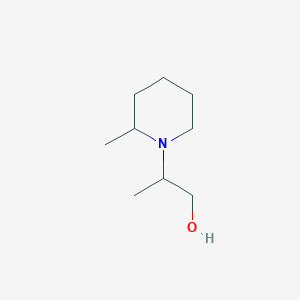

The molecular structure of 1H-benzimidazole-2-carbaldehyde oxime is characterized by its linear formula C8H7N3O . More detailed structural analysis may be found in specific scientific literature or databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-benzimidazole-2-carbaldehyde oxime include a density of 1.4±0.1 g/cm3, boiling point of 361.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique

Tautomeric Equilibria and Acid-Base Parameters

1H-benzimidazole-2-carbaldehyde oxime has been studied for its acid-base and tautomeric equilibria. Somin et al. (1973) explored the E (syn) isomers of 1-methyl-substituted benzimidazole-2-carbaldehyde oxime and found that the tautomeric ratio (zwitterion/uncharged form) increases with the basicity of the parent heterocycle (Somin, Shapranova, & Kuznetsov, 1973).

Synthesis and Fluorescence Properties

Trofimov et al. (2009) synthesized 1-vinylpyrrole-benzimidazole ensembles by condensing 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, producing compounds that exhibit intense fluorescence in the blue region (Trofimov, Ivanov, Skital'tseva, Vasil’tsov, Ushakov, Petrushenko, & Mikhaleva, 2009).

Anticancer Activity

Horishny et al. (2021) studied the anticancer properties of compounds derived from 1H-benzimidazole-2-carbaldehyde, revealing weak to medium anticancer activity in various cancer cell lines (Horishny, Chaban, & Matiychuk, 2021).

Mechanochemical Transformations

Primožič et al. (2014) investigated the mechanochemical transformation of N-heterocyclic carbonyl compounds, including benzimidazole-2-carbaldehyde, into oximes, finding that the intrinsic basic nitrogen atom in these compounds plays a crucial role in their transformation (Primožič, Hrenar, Baumann, Krišto, Križić, & Tomić, 2014).

Versatile Coordination in Silver Complexes

Ofori et al. (2016) conducted a structural and computational analysis of silver imidazolecarbaldehyde oxime complexes, revealing the key role of weak intramolecular interactions in determining the structure and coordination mode of these complexes (Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, & Hirva, 2016).

Fungicidal Activity

Jiang et al. (2011) synthesized benzimidazole oxime-ether compounds and evaluated their fungicidal activities, finding several compounds with higher activity than carbendazim (Jiang, Wang, Mu, Ji, & Cao, 2011).

Synthesis of Coumarin and Pyrazole Conjugates

Srikrishna and Dubey (2018) synthesized coumarin and pyrazole conjugates of benzimidazoles with a sulfur linkage, showing potential for pharmacological development (Srikrishna & Dubey, 2018).

Single Molecule Magnetic Behaviour

Giannopoulos et al. (2014) studied a new Mn(III)25 barrel-like cluster coordinated with 1-methyl-1H-pyrrole-2-carbaldehyde oxime, demonstrating single-molecule magnetic behavior (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).

Synthesis of N-Arylated Indoles and Benzimidazoles

Wray and Stambuli (2010) achieved the synthesis of N-arylindazoles and benzimidazoles from arylamino oximes, finding the base used in the reaction to be a key factor in product selectivity (Wray & Stambuli, 2010).

Propriétés

IUPAC Name |

(NE)-N-(1H-benzimidazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5,12H,(H,10,11)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYPHAQVSRTBJA-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415388 | |

| Record name | 1H-benzimidazole-2-carbaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazole-2-carbaldehyde oxime | |

CAS RN |

3173-92-0 | |

| Record name | NSC127555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-benzimidazole-2-carbaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B1418077.png)

![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)

![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)